

Application Notes and Protocols: m-Cresol Purple Sodium Salt in Acid-Base Titrations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-Cresol Purple sodium salt*

Cat. No.: B1358498

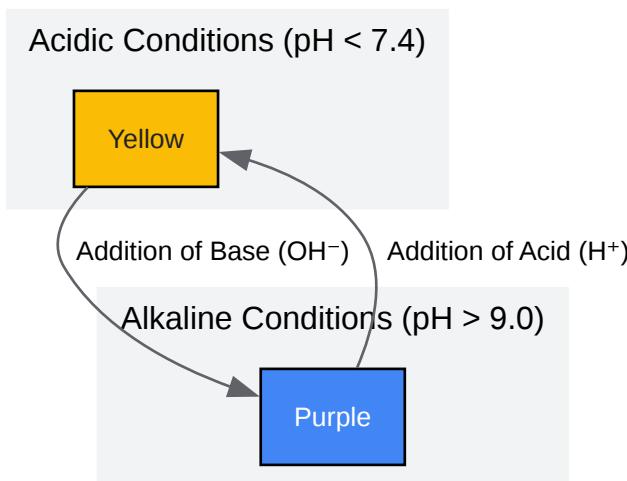
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Cresol Purple, a triarylmethane dye, serves as a versatile pH indicator in various analytical applications, including acid-base titrations and spectrophotometric pH measurements.^{[1][2][3]} Its sodium salt form offers enhanced solubility in aqueous solutions, making it a convenient choice for laboratory use. This document provides detailed application notes and protocols for the effective use of **m-Cresol Purple sodium salt** as an indicator in the titration of weak acids with strong bases.

m-Cresol Purple is characterized by two distinct pH transition ranges: from pH 1.2 to 2.8, where it changes from red to yellow, and from pH 7.4 to 9.0, where it transitions from yellow to purple. ^[2] The second transition range, with a pKa value of approximately 8.3, makes it particularly well-suited for titrations where the equivalence point lies in the weakly alkaline region, a characteristic feature of weak acid-strong base titrations.

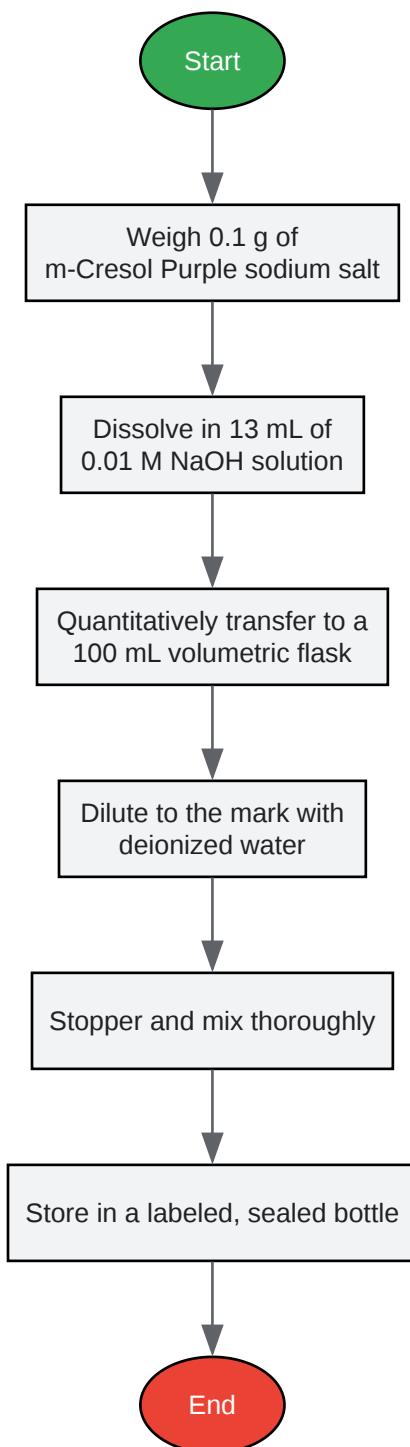

Physicochemical Properties and Data

A comprehensive understanding of the properties of m-Cresol Purple is essential for its proper application.

Property	Value
Chemical Name	m-Cresolsulfonphthalein sodium salt
CAS Number	62625-31-4
Molecular Formula	C ₂₁ H ₁₇ NaO ₅ S
Appearance	Dark orange to reddish-brown powder
pH Transition Range 1	1.2 (Red) - 2.8 (Yellow)
pH Transition Range 2	7.4 (Yellow) - 9.0 (Purple)
pKa (second dissociation)	~8.3

Signaling Pathway of m-Cresol Purple

The color change of m-Cresol Purple is a result of pH-dependent structural rearrangements that alter its light absorption properties. In acidic solutions, the indicator exists predominantly in its protonated form, while in alkaline solutions, it deprotonates to form a conjugated system that absorbs light at a different wavelength, resulting in a visible color change.


[Click to download full resolution via product page](#)

Caption: pH-dependent color transition of m-Cresol Purple.

Experimental Protocols

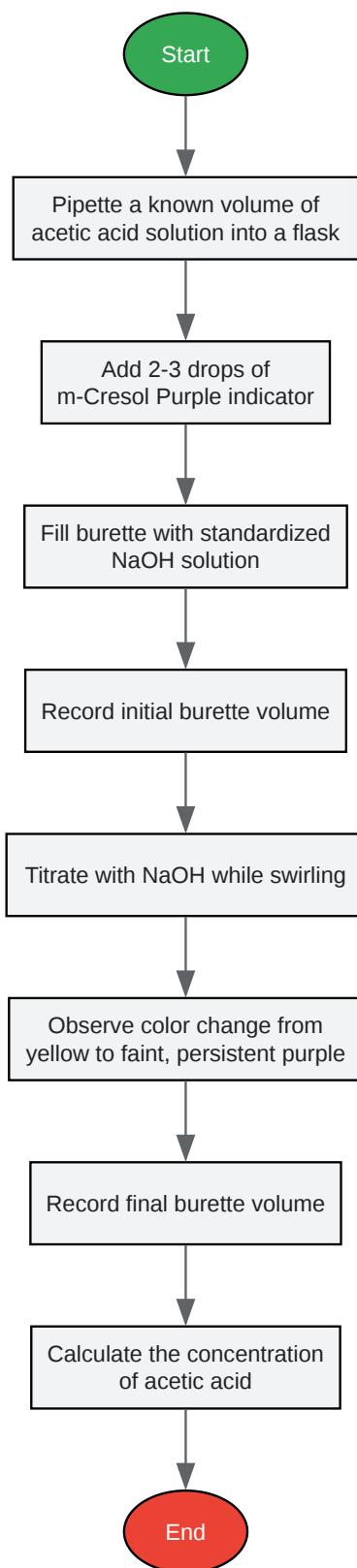
Preparation of m-Cresol Purple Indicator Solution (0.1% w/v)

A properly prepared indicator solution is crucial for accurate endpoint determination.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing m-Cresol Purple indicator solution.

Materials:


- **m-Cresol Purple sodium salt**
- Sodium hydroxide (NaOH)
- Deionized water
- 100 mL volumetric flask
- Beaker
- Graduated cylinder

Procedure:

- Prepare a 0.01 M NaOH solution.
- Accurately weigh 0.1 g of **m-Cresol Purple sodium salt** and transfer it to a beaker.
- Add 13 mL of the 0.01 M NaOH solution to the beaker and stir until the indicator is completely dissolved.
- Quantitatively transfer the solution to a 100 mL volumetric flask.
- Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
- Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.
- Store the indicator solution in a clearly labeled and sealed bottle.

Titration of a Weak Acid (Acetic Acid) with a Strong Base (NaOH)

This protocol details the determination of the concentration of acetic acid using a standardized solution of sodium hydroxide with m-Cresol Purple as the indicator.

[Click to download full resolution via product page](#)

Caption: Workflow for the titration of a weak acid with a strong base.

Materials:

- Acetic acid solution (unknown concentration)
- Standardized sodium hydroxide solution (e.g., 0.1 M)
- m-Cresol Purple indicator solution (0.1% w/v)
- Burette (50 mL)
- Pipette (e.g., 25 mL)
- Erlenmeyer flask (250 mL)
- Burette clamp and stand
- White tile or paper

Procedure:

- Rinse the pipette with a small amount of the acetic acid solution and then accurately pipette a known volume (e.g., 25.00 mL) into an Erlenmeyer flask.
- Add approximately 50 mL of deionized water to the flask to increase the volume and make the color change more visible.
- Add 2-3 drops of the m-Cresol Purple indicator solution to the flask. The solution should turn yellow.
- Rinse the burette with the standardized NaOH solution and then fill it. Remove any air bubbles from the tip and record the initial volume to two decimal places.
- Place a white tile or paper under the flask to easily observe the color change.
- Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask to ensure thorough mixing.

- As the endpoint is approached, the purple color will begin to persist for longer periods where the titrant is added. At this point, add the NaOH drop by drop.
- The endpoint is reached when a single drop of NaOH solution causes a distinct and permanent color change from yellow to a faint purple.
- Record the final burette volume to two decimal places.
- Repeat the titration at least two more times to ensure concordant results (volumes that agree within ± 0.1 mL).

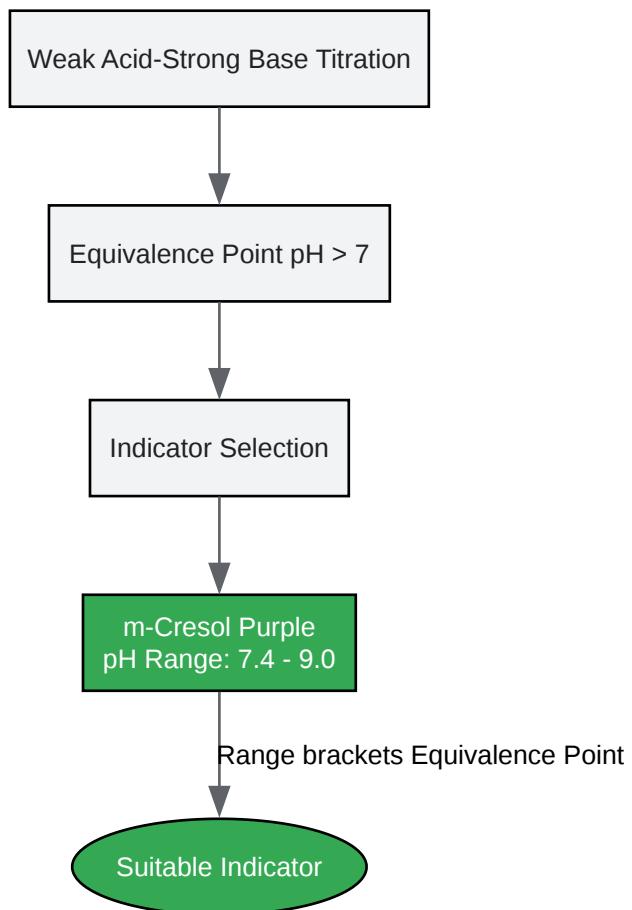
Data Presentation and Analysis

The concentration of the acetic acid solution can be calculated using the following formula:

$$M_a V_a = M_e V_e$$

Where:

- M_a = Molarity of the acid (unknown)
- V_a = Volume of the acid
- M_e = Molarity of the base (known)
- V_e = Volume of the base at the equivalence point


Representative Titration Data

The following table shows representative data for the titration of 25.00 mL of an unknown concentration of acetic acid with 0.100 M NaOH.

Titration Trial	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of NaOH Used (mL)
1	0.10	23.50	23.40
2	0.25	23.60	23.35
3	0.50	23.86	23.36
Average	23.37		

Suitability of m-Cresol Purple for Weak Acid-Strong Base Titrations

The effectiveness of an indicator is determined by how closely its pH transition range matches the pH at the equivalence point of the titration. For the titration of a weak acid with a strong base, the equivalence point occurs at a pH greater than 7 due to the hydrolysis of the conjugate base.

[Click to download full resolution via product page](#)

Caption: Logical basis for selecting m-Cresol Purple.

The pH at the equivalence point for the titration of 0.1 M acetic acid with 0.1 M NaOH is approximately 8.72. The pH transition range of m-Cresol Purple (7.4 - 9.0) effectively brackets this pH, ensuring that the color change occurs at or very near the true equivalence point, leading to an accurate determination of the analyte's concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods [article.sapub.org]
- 2. [benchchem.com](#) [benchchem.com]
- 3. [static.nsta.org](#) [static.nsta.org]
- To cite this document: BenchChem. [Application Notes and Protocols: m-Cresol Purple Sodium Salt in Acid-Base Titrations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358498#using-m-cresol-purple-sodium-salt-in-acid-base-titrations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com